(1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL
Description
This chiral amino alcohol (CAS 1213602-88-0) has the molecular formula C₁₀H₁₁ClF₃NO and a molecular weight of 253.65 g/mol . Its structure features a 4-chloro-3-(trifluoromethyl)phenyl group attached to a propan-2-ol backbone with (1R,2R) stereochemistry.
Properties
Molecular Formula |
C10H11ClF3NO |
|---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m1/s1 |
InChI Key |
XOKSOWRYJFLXDJ-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=C(C=C1)Cl)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)Cl)C(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
One common approach involves reductive amination of the aldehyde with a chiral amine or ammonia source, followed by stereoselective reduction of the intermediate imine or iminium species.
Chiral Resolution and Protection Strategies
To obtain high enantiomeric excess, protection of amino and hydroxyl groups is often applied during synthesis to prevent side reactions and racemization.
Industrial Scale Considerations
In industrial settings, batch or continuous flow reactors are optimized for yield and purity. Key parameters include:
- Use of automated synthesis platforms for reproducibility
- Optimization of solvent systems to reduce waste and improve solubility
- Monitoring of enantiomeric excess by chiral stationary phase HPLC or NMR techniques
Reaction Conditions and Yields
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive amination | Pd/C, H2 or NaBH4 | Ethanol/THF | 20–40 °C | 40–60 | Hydrogenation under nitrogen atmosphere |
| Protection of amine | Boc anhydride or equivalent | Dichloromethane | 0–25 °C | >80 | Protects amine for subsequent steps |
| Asymmetric hydrogenation | Ferrocene-oxazoline catalyst | Methanol | 20 °C | 50 | Induces stereoselectivity |
| Purification | Recrystallization or chromatography | Ethyl acetate/hexane | Ambient | — | Achieves enantiomeric purity |
Analytical and Characterization Techniques
- Chiral HPLC: Used to determine enantiomeric excess (ee), typically employing cellulose-based stationary phases such as Chiralpak IC.
- NMR Spectroscopy: ^1H and ^19F NMR help assign stereochemistry and confirm substitution patterns; fluorine coupling constants provide electronic environment insights.
- X-ray Crystallography: Single-crystal analysis confirms absolute configuration and molecular conformation.
- Computational Modeling: Density functional theory (DFT) calculations predict electronic effects of substituents on reactivity and stability.
Summary of Key Research Findings
- The stereoselective synthesis of (1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL relies heavily on controlled reductive amination and asymmetric hydrogenation steps.
- Protection of functional groups and chiral resolution are critical to achieving high enantiomeric purity.
- Catalysts such as Pd/C and ferrocene-oxazoline complexes are effective in inducing chirality and facilitating reduction.
- Purification by recrystallization and chiral chromatography ensures isolation of the desired stereoisomer.
- Analytical methods including chiral HPLC, NMR, and X-ray crystallography validate the structure and stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the phenyl ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is utilized in the synthesis of various pharmaceutical agents. Its chiral nature allows for the development of enantiomerically pure drugs that can exhibit different pharmacological effects.
Pharmacology
Research indicates that (1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL may possess various biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential inhibition of kinases involved in cancer cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions such as arthritis.
- Antimicrobial Properties : Evidence points to its ability to inhibit bacterial growth, suggesting applications in treating infections.
Data Table: Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of specific kinases | |
| Anti-inflammatory | Modulation of cytokine production | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anticancer Activity
A study conducted on related compounds demonstrated significant inhibition of c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs). The findings suggest that (1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL could be a candidate for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Research
Research published in a peer-reviewed journal indicated that compounds with similar structures exhibited anti-inflammatory properties by reducing cytokine levels in vitro. This suggests that (1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL may have therapeutic potential in inflammatory diseases.
Case Study 3: Antimicrobial Testing
In vitro tests showed that derivatives of this compound inhibited the growth of several bacterial strains. This opens avenues for its use in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Amino Alcohols
The following compounds share the amino alcohol core but differ in substituent positions and functional groups:
Key Observations :
Pharmacologically Active Analogs
Sorafenib Tosylate
- Structure : Contains a [4-chloro-3-(trifluoromethyl)phenyl]urea group linked to a pyridine-carboxamide scaffold.
- Activity : Kinase inhibitor (VEGFR, PDGFR) used in cancer therapy.
(2R)-1-(Dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol
- Structure: Features a dimethylamino-propanol chain and a pyrimidine-linked trifluoromethylphenyl group.
- Activity : Experimental kinase inhibitor (DrugBank DB07054).
- Comparison : The target compound lacks the pyrimidine scaffold, suggesting divergent applications in medicinal chemistry.
Thiourea Derivatives with Trifluoromethylphenyl Groups
Compounds like N-[3,5-bis(trifluoromethyl)phenyl]thiourea derivatives share the trifluoromethylphenyl motif but incorporate thiourea and complex heterocycles (e.g., dinaphthoazepine). These are used in asymmetric catalysis or as enzyme inhibitors, differing from the target’s amino alcohol functionality.
Structural and Functional Implications
- Chirality : The (1R,2R) configuration in the target compound is critical for enantioselective synthesis or binding to biological targets, similar to stereoisomers in .
- Lipophilicity : Trifluoromethyl groups increase hydrophobicity, enhancing membrane permeability. The chloro substituent may fine-tune electronic effects for specific interactions.
- Synthetic Utility : The target compound’s structure aligns with intermediates in kinase inhibitor synthesis (e.g., Sorafenib derivatives ), though direct pharmacological data are unavailable.
Biological Activity
(1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is a compound of interest due to its unique structural features and potential biological activities. The presence of trifluoromethyl and chlorinated phenyl groups enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure
The compound can be described by the following molecular formula and structural representation:
| Property | Details |
|---|---|
| Molecular Formula | C11H12ClF3N |
| Molecular Weight | 265.67 g/mol |
| IUPAC Name | (1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-ol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances lipophilicity and binding affinity to proteins, while the chloro group can participate in various chemical interactions. This combination allows for modulation of enzyme activities and receptor interactions, leading to diverse biological effects.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for (1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL:
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives demonstrate potent activity against various pathogens, including fungi like Candida albicans and bacteria such as Escherichia coli .
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, it has been shown to down-regulate critical oncogenes such as EGFR and KRAS in lung cancer cell lines . The mechanism involves inducing apoptosis and inhibiting cell cycle progression, which is critical for cancer therapy.
Case Studies
A notable case study involved the evaluation of (1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL in a mouse model infected with Candida albicans. The study reported a significant increase in survival rates when administered at a dose of 50 mg/kg, demonstrating its potential as an antifungal agent .
Another study assessed the compound's effects on various cancer cell lines (HCT116, HePG2). It reported IC50 values ranging from 12.4 to 17.8 µM, indicating effective cytotoxicity against these cells .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/MEC Values |
|---|---|---|
| Antimicrobial | Candida albicans | MEC = 0.31 µg/mL |
| Anticancer | HCT116, HePG2 | IC50 = 12.4 - 17.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
